molecular formula C19H16N2O5S3 B14994389 2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid

2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid

Cat. No.: B14994389
M. Wt: 448.5 g/mol
InChI Key: DVRQTSNAVXBUAN-UHFFFAOYSA-N
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Description

2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid is a complex heterocyclic compound featuring a thiophene ring. Thiophene and its derivatives are known for their significant applications in medicinal chemistry and material science

Preparation Methods

The synthesis of 2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid involves multiple steps, typically starting with the formation of the thiophene ring. Common synthetic routes include Pd-catalyzed C–C and C–N coupling reactions . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid has diverse applications in scientific research. It is used in the development of organic electronic materials, such as solar cells and organic field-effect transistors (OFETs) . Additionally, its unique structure makes it a valuable scaffold in medicinal chemistry for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiophene ring plays a crucial role in its biological activity, allowing it to interact with various enzymes and receptors. This interaction can modulate different biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives like 2,6-di(thiophen-2-yl)-1,5-dihydrodipyrrolo[3,2-b:3′,2′-e]pyrazine . Compared to these compounds, 2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid exhibits unique structural features that enhance its stability and reactivity, making it a promising candidate for various applications.

Properties

Molecular Formula

C19H16N2O5S3

Molecular Weight

448.5 g/mol

IUPAC Name

2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid

InChI

InChI=1S/C19H16N2O5S3/c22-9(23)5-21-17(24)11-6-4-7(12(11)18(21)25)14-10(6)13(8-2-1-3-27-8)15-16(28-14)20-19(26)29-15/h1-3,6-7,10-14H,4-5H2,(H,20,26)(H,22,23)

InChI Key

DVRQTSNAVXBUAN-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C4C2C(=O)N(C4=O)CC(=O)O)SC5=C(C3C6=CC=CS6)SC(=O)N5

Origin of Product

United States

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